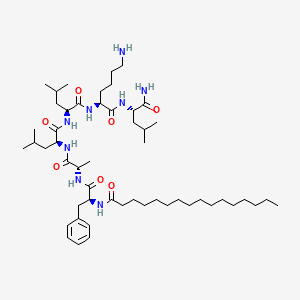
Palmitoyl hexapeptide-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoyl hexapeptide-14, also known as Palmitoyl hexapeptide-6, is a bioactive peptide widely recognized for its anti-aging properties. This compound is a short chain of amino acids linked to a palmitoyl group, which enhances its ability to penetrate the skin. It stimulates the proliferation of dermal fibroblast cells, boosting collagen production and improving skin elasticity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palmitoyl hexapeptide-14 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Cleavage of the peptide: from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Purification: of the peptide using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The process is optimized for high yield and purity, ensuring the peptide’s efficacy in cosmetic formulations .
Análisis De Reacciones Químicas
Types of Reactions
Palmitoyl hexapeptide-14 primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Exposure to oxidizing agents can lead to the oxidation of amino acid side chains.
Reduction: Reducing agents can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and EDC are commonly used in peptide synthesis.
Cleavage Reagents: TFA is used to cleave the peptide from the resin.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Major Products Formed
The primary product of these reactions is this compound itself. Oxidation and reduction reactions can lead to modified peptides with altered properties .
Aplicaciones Científicas De Investigación
Palmitoyl hexapeptide-14 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and proliferation.
Medicine: Explored for its potential in wound healing and anti-inflammatory treatments.
Industry: Widely used in the cosmetic industry for its anti-aging properties, improving skin elasticity, and reducing wrinkles
Mecanismo De Acción
Palmitoyl hexapeptide-14 exerts its effects by stimulating the proliferation of dermal fibroblast cells, which are responsible for collagen production. It inhibits matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin in the skin. By doing so, it helps rebuild the skin’s extracellular matrix (ECM), improving elasticity and water retention .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl pentapeptide-4: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Often referred to as a “Botox-like” peptide for its ability to reduce muscle contractions.
Palmitoyl tetrapeptide-7: Reduces inflammation and improves skin texture.
Uniqueness
Palmitoyl hexapeptide-14 stands out due to its dual action of stimulating collagen production and inhibiting MMPs. This makes it particularly effective in anti-aging formulations, providing both immediate and long-term benefits .
Propiedades
Fórmula molecular |
C52H92N8O7 |
|---|---|
Peso molecular |
941.3 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1 |
Clave InChI |
QOJFGLKMGVFTQV-AGPWLXQASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)




![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)





![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
